(R)-3-(benzyloxy)-5-methoxy-5-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-(benzyloxy)-5-methoxy-5-oxopentanoic acid is an organic compound with a complex structure that includes a benzyloxy group, a methoxy group, and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(benzyloxy)-5-methoxy-5-oxopentanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the protection of a hydroxyl group, followed by the introduction of the benzyloxy and methoxy groups through nucleophilic substitution reactions. The final step often involves the oxidation of an intermediate to introduce the ketone functional group.
Industrial Production Methods
Industrial production of ®-3-(benzyloxy)-5-methoxy-5-oxopentanoic acid may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-3-(benzyloxy)-5-methoxy-5-oxopentanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzyloxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles such as alkoxides or amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, ®-3-(benzyloxy)-5-methoxy-5-oxopentanoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme-catalyzed reactions and metabolic pathways. Its structural features make it a useful probe for investigating the mechanisms of enzyme action.
Medicine
In medicine, ®-3-(benzyloxy)-5-methoxy-5-oxopentanoic acid has potential applications as a precursor for the synthesis of pharmaceutical compounds. Its ability to undergo various chemical transformations makes it a versatile intermediate in drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique reactivity profile allows for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ®-3-(benzyloxy)-5-methoxy-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, while the ketone group can act as an electrophilic center. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- ®-2-(benzyloxy)butanoic acid
- ®-3-(benzyloxy)-5-methoxy-5-oxopentanoic acid derivatives
- α,β-unsaturated carbonyl compounds
Uniqueness
®-3-(benzyloxy)-5-methoxy-5-oxopentanoic acid is unique due to its combination of functional groups, which allows for a wide range of chemical transformations.
Properties
Molecular Formula |
C13H16O5 |
---|---|
Molecular Weight |
252.26 g/mol |
IUPAC Name |
(3R)-5-methoxy-5-oxo-3-phenylmethoxypentanoic acid |
InChI |
InChI=1S/C13H16O5/c1-17-13(16)8-11(7-12(14)15)18-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,14,15)/t11-/m1/s1 |
InChI Key |
SMQIMDQORJCSIR-LLVKDONJSA-N |
Isomeric SMILES |
COC(=O)C[C@@H](CC(=O)O)OCC1=CC=CC=C1 |
Canonical SMILES |
COC(=O)CC(CC(=O)O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.